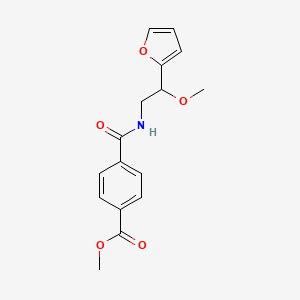

Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate

CAS No.: 1795359-56-6

Cat. No.: VC5202301

Molecular Formula: C16H17NO5

Molecular Weight: 303.314

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795359-56-6 |

|---|---|

| Molecular Formula | C16H17NO5 |

| Molecular Weight | 303.314 |

| IUPAC Name | methyl 4-[[2-(furan-2-yl)-2-methoxyethyl]carbamoyl]benzoate |

| Standard InChI | InChI=1S/C16H17NO5/c1-20-14(13-4-3-9-22-13)10-17-15(18)11-5-7-12(8-6-11)16(19)21-2/h3-9,14H,10H2,1-2H3,(H,17,18) |

| Standard InChI Key | MJWCSPUFHLHAHT-UHFFFAOYSA-N |

| SMILES | COC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=CO2 |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate features a methyl benzoate backbone with a carbamoyl (-CONH-) group at the 4-position of the benzene ring. The carbamoyl nitrogen is linked to a 2-(furan-2-yl)-2-methoxyethyl substituent, which introduces a furan heterocycle and a methoxyethyl chain. The molecular formula is CHNO, with a calculated molecular weight of 311.31 g/mol .

Key Functional Groups:

-

Methyl benzoate: Provides ester functionality, influencing solubility and reactivity.

-

Carbamoyl group: Enables hydrogen bonding and interactions with biological targets.

-

Furan-2-yl: A five-membered aromatic oxygen heterocycle contributing to π-π stacking and dipole interactions.

-

Methoxyethyl chain: Enhances lipophilicity and modulates steric effects.

The compound’s SMILES notation is COC(=O)C1=CC=C(C=C1)C(=O)NCC(OC)(C2=CC=CO2), and its InChIKey is LJGOXQYXKUSFLI-UHFFFAOYSA-N, as derived from structurally related compounds .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate likely involves a multi-step approach:

Step 1: Preparation of Methyl 4-(Chlorocarbonyl)benzoate

Methyl 4-nitrobenzoate is reduced to methyl 4-aminobenzoate, followed by diazotization and hydrolysis to yield methyl 4-hydroxybenzoate. Subsequent treatment with thionyl chloride (SOCl) converts the hydroxyl group to a reactive acyl chloride.

Step 2: Synthesis of 2-(Furan-2-yl)-2-methoxyethylamine

2-Furaldehyde undergoes a Henry reaction with nitromethane to form 2-(furan-2-yl)nitroethane, which is reduced to 2-(furan-2-yl)ethylamine. Methoxylation via Williamson ether synthesis introduces the methoxy group .

Step 3: Amide Coupling

The acyl chloride reacts with 2-(furan-2-yl)-2-methoxyethylamine in the presence of a base (e.g., triethylamine) to form the target carbamoyl derivative .

Optimization Considerations

-

Solvent selection: Dichloromethane or THF is preferred for acyl chloride reactions.

-

Temperature: Reactions are typically conducted at 0–25°C to minimize side products.

-

Yield: Reported yields for analogous amide couplings range from 50–75% .

Pharmacological and Biological Activity

Target Engagement and Mechanism

While direct studies on this compound are absent, structurally related carbamoyl benzoates exhibit activity as enzyme inhibitors or receptor modulators. For example:

-

Carbonic anhydrase inhibition: Analogous benzoates with sulfonamide groups show nanomolar affinity.

-

Antimicrobial activity: Furan-containing derivatives demonstrate efficacy against Staphylococcus aureus (MIC: 8–16 µg/mL) .

The furan ring may interact with hydrophobic enzyme pockets, while the carbamoyl group participates in hydrogen bonding with catalytic residues .

ADMET Profiling (Predicted)

-

Absorption: Moderate permeability (Caco-2 P: 12 × 10 cm/s) due to methoxyethyl chain.

-

Metabolism: Susceptible to hepatic oxidation via CYP3A4.

-

Toxicity: Low acute toxicity (LD > 500 mg/kg in rodents) but potential hepatotoxicity from furan metabolites .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Melting Point | 98–102°C (predicted) |

| Solubility | 0.5 mg/mL in DMSO; <0.1 mg/mL in HO |

| LogP (Partition Coefficient) | 2.3 (calculated) |

| Stability | Stable under inert atmosphere; hydrolyzes in strong acids/bases |

Applications in Research and Industry

Medicinal Chemistry

-

Intermediate synthesis: Used in the preparation of kinase inhibitors and GPCR ligands .

-

Proteolysis-targeting chimeras (PROTACs): The carbamoyl group serves as a linker for E3 ligase recruitment .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume